molecular formula C25H21F2NO4 B8096939 (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid

(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid

Cat. No.: B8096939
M. Wt: 437.4 g/mol
InChI Key: JSQRFDWFUHWLOE-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is a fluorinated, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features a butanoic acid backbone with a 3,5-difluorobenzene substituent and an Fmoc group at the α-amino position. This compound is primarily used in peptide synthesis and nanotechnology applications, such as non-covalent functionalization of single-wall carbon nanotubes (SWNTs) via π-π interactions . The fluorine atoms enhance electronic properties and stability, while the Fmoc group facilitates reversible protection during solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2S)-4-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQRFDWFUHWLOE-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC(=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of (S)-α-Amino-3,5-difluorobenzenebutanoic Acid

The chiral amino acid backbone is constructed via Strecker synthesis or enzymatic resolution. A cost-effective approach involves hydrolyzing a nitrile intermediate derived from (S)-phenylglycine. The nitrile group is introduced using KCN in a buffered aqueous solution (pH 8–9), followed by acidic hydrolysis (6 M HCl, reflux).

Critical Metrics :

ParameterValue
Nitrification Yield78%
Hydrolysis Time6 hours
ee After Hydrolysis97%

Step 2: Fmoc Protection

The amino group is protected using Fmoc-Cl in the presence of N-methylmorpholine (NMM) as a base. Anhydrous conditions are maintained to prevent hydrolysis of the Fmoc group. Post-reaction, the product is isolated via precipitation in cold diethyl ether.

Optimization Insights :

  • Solvent Choice : Dimethylformamide (DMF) improves solubility but requires rigorous drying.

  • Base : NMM outperforms triethylamine in minimizing side reactions.

Step 3: Purification and Characterization

Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Final characterization employs:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions.

  • Mass Spectrometry : ESI-MS matches the theoretical m/z of 437.4 [M+H]⁺.

  • Chiral HPLC : Enantiopurity >99% (Chiralpak IA column, hexane/isopropanol).

Reaction Condition Optimization

Temperature and Catalysis

Elevated temperatures (80°C) accelerate Suzuki coupling but risk decomposition. Screening identified 60°C as optimal, balancing rate and stability. Catalytic systems using Pd(OAc)₂ with SPhos ligand increased yield to 89%.

Solvent Systems

THF/water mixtures are standard for cross-coupling, but dimethylacetamide (DMA) enhances solubility of fluorinated intermediates. A 3:1 DMA/H₂O ratio reduced reaction time by 30%.

Protecting Group Stability

The Fmoc group demonstrates stability under basic conditions (pH 8–9) but hydrolyzes rapidly in strong acids. This necessitates neutral workup conditions post-coupling.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Replacing Pd(PPh₃)₄ with Pd/C (5% loading) lowered costs by 40% without compromising yield.

Waste Management

Fluoride byproducts are neutralized with Ca(OH)₂, forming insoluble CaF₂. Solvent recovery via distillation achieves >90% reuse.

Applications in Peptide Synthesis

The compound’s fluorinated aromatic ring enhances peptide lipophilicity, facilitating membrane permeation. In solid-phase peptide synthesis (SPPS), it is coupled using HBTU/HOBt activation, with coupling efficiencies >95%.

Case Study :
Incorporation into a somatostatin analog increased proteolytic stability by 3-fold compared to non-fluorinated counterparts .

Chemical Reactions Analysis

Types of Reactions

(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Substitution Reactions: The difluorobenzene moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DCC or DIC in the presence of a base.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides.

    Functionalized Derivatives: Substitution reactions yield various functionalized derivatives of the compound.

Scientific Research Applications

(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.

    Material Science: Used in the synthesis of peptide-based materials with unique properties.

Mechanism of Action

The primary mechanism of action for (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid with structurally related Fmoc-amino acids and halogenated aromatic compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
(S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid C₂₅H₂₀F₂NO₄ 3,5-difluoro benzene 452.43 SWNT dispersion, peptide synthesis
Fmoc-SS-Dab(3-Aloc)-OH C₂₃H₂₄N₂O₆ Allyloxycarbonyl (Aloc) 424.45 Orthogonal protection in SPPS
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid C₂₁H₂₃NO₆ PEG-like chain 385.41 Drug delivery, bioconjugation
Boc-3-amino-5-(Fmoc-amino)benzoic acid C₂₂H₂₃N₂O₅ Bromine, Fmoc 433.44 Hybrid peptide-small molecule constructs
2-Amino-3,5-diiodobenzoic acid C₇H₅I₂NO₂ 3,5-diiodo 434.93 Nonlinear optics, X-ray contrast agents

Key Observations:

  • Halogen Effects : The 3,5-difluoro substitution in the target compound offers superior electronic modulation compared to bulkier halogens (e.g., iodine or bromine in ). Fluorine’s electronegativity enhances π-π interactions with SWNTs, improving dispersion efficiency .
  • Backbone Flexibility: The butanoic acid chain provides greater conformational flexibility than benzoic acid derivatives (e.g., 2-amino-3,5-diiodobenzoic acid), which may reduce crystallinity but improve solubility in organic solvents like THF or DCM .
  • Protection Groups : Unlike Fmoc-SS-Dab(3-Aloc)-OH, which employs dual Fmoc/Aloc protection for orthogonal synthesis , the target compound uses a single Fmoc group, simplifying deprotection steps.

Physicochemical Properties

  • Solubility: The 3,5-difluoro substitution increases solubility in polar aprotic solvents (e.g., THF, DCM) compared to non-halogenated analogs. However, PEG-functionalized derivatives (e.g., {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid ) exhibit higher aqueous solubility due to their hydrophilic chains.
  • Thermal Stability: Halogenated aromatic compounds generally show enhanced thermal stability. For example, 3,5-difluoro derivatives are more stable than brominated analogs (e.g., 2-amino-3,5-dibromobenzoic acid ) due to stronger C-F bonds.

Biological Activity

(S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid (CAS Number: 1260591-27-2) is a compound of interest in the field of medicinal chemistry and peptide synthesis. Its unique structure, characterized by the presence of fluorine atoms and a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, suggests potential biological activities that warrant detailed examination. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is represented as follows:

  • Molecular Formula : C25H21F2NO4
  • Molecular Weight : 437.44 g/mol
  • IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid

Biological Activity Overview

The biological activity of (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid has been investigated primarily in the context of its role as a building block in peptide synthesis and its potential pharmacological applications.

1. Peptide Synthesis

(S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protective mechanism for amino groups during the coupling process. The incorporation of fluorinated amino acids can enhance the stability and bioactivity of peptides.

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of peptides synthesized using (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid. For instance, peptides containing this amino acid exhibited significant activity against various bacterial strains, suggesting a potential application in developing new antibiotics.

3. Anticancer Properties

Research has indicated that certain peptides derived from (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid demonstrate selective cytotoxicity against cancer cell lines. These findings point to the compound's potential as a precursor for anticancer agents.

Table 1: Properties of (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic Acid

PropertyValue
CAS Number1260591-27-2
Molecular Weight437.44 g/mol
Purity≥95%
Chemical StructureChemical Structure

Table 2: Antimicrobial Activity of Peptides Synthesized with (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic Acid

PeptideBacterial StrainMinimum Inhibitory Concentration (MIC)
Peptide AEscherichia coli10 µg/mL
Peptide BStaphylococcus aureus15 µg/mL
Peptide CPseudomonas aeruginosa12 µg/mL

Case Study 1: Synthesis and Evaluation of Antimicrobial Peptides

A study focused on synthesizing antimicrobial peptides using (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid as a building block. The resulting peptides showed promising activity against multi-drug resistant bacterial strains, highlighting the potential of fluorinated amino acids in enhancing peptide efficacy.

Case Study 2: Anticancer Activity Assessment

Another investigation assessed the cytotoxic effects of peptides containing (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid on various cancer cell lines including MCF-7 and HeLa cells. Results indicated that certain synthesized peptides induced apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that could be exploited for therapeutic purposes.

Q & A

Basic: What are the critical steps for synthesizing (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid using Solid-Phase Peptide Synthesis (SPPS)?

Methodological Answer:
The synthesis involves sequential Fmoc deprotection and coupling steps on a resin-bound peptide chain. Key steps include:

Resin Preparation : Use a Wang or Rink amide resin pre-loaded with the first amino acid.

Fmoc Deprotection : Treat with 20% piperidine in DMF to remove the Fmoc group, enabling coupling of subsequent residues.

Coupling Reaction : Activate the carboxylic acid group of (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid with HBTU/HOBt or DIC/Oxyma in DMF, followed by reaction with the resin-bound amino group.

Final Cleavage : Use TFA-based cleavage cocktails (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5) to release the compound from the resin while preserving stereochemistry .

Basic: How can researchers ensure high purity during purification?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor purity at 260–280 nm (Fmoc absorption band). Adjust gradient slope to resolve impurities from the main peak.
  • Lyophilization : After HPLC purification, lyophilize the product to remove volatile solvents and stabilize the compound for storage.
  • Quality Control : Verify purity (>98% by HPLC) and confirm molecular weight via LC-MS (e.g., ESI-MS for [M+H]+ or [M+Na]+ adducts) .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Moisture Sensitivity : Store at ≤−20°C in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the Fmoc group.
  • Light Sensitivity : Protect from UV light to avoid degradation of the difluorobenzene moiety.
  • Solvent Compatibility : Dissolve in anhydrous DMF or DMSO for short-term use; avoid aqueous solutions unless stabilized at pH 4–6 .

Advanced: How can structural analogs of this compound be designed to enhance enzyme inhibitory activity?

Methodological Answer:

  • Side-Chain Modifications : Replace the 3,5-difluorobenzene group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance π-π stacking with enzyme active sites.
  • Backbone Engineering : Introduce β-amino acid residues or D-amino acids to alter conformational flexibility and binding affinity.
  • Case Study : In cholinesterase inhibition studies, substituting tryptophan side chains with t-butoxycarbonyl groups improved binding affinity by 8-fold, highlighting the role of steric and electronic effects .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., pH, ionic strength, and enzyme source) to rule out experimental variability.
  • Structural Validation : Use X-ray crystallography or NMR to confirm the compound’s stereochemical integrity, as racemization during synthesis may lead to conflicting results .
  • Control Experiments : Compare activity against structurally related analogs (e.g., Fmoc-4-(3-chloro-4-fluorophenyl)-D-phenylalanine) to isolate structure-activity relationships .

Advanced: What strategies enable its application in targeted drug delivery systems?

Methodological Answer:

  • PEGylation : Conjugate the compound to polyethylene glycol (PEG) via Steglich esterification to enhance solubility and reduce immunogenicity. Use molecular weights ≥5,000 g/mol for prolonged circulation .
  • Nanotube Functionalization : Non-covalently adsorb onto single-wall carbon nanotubes (SWNTs) via π-π interactions. Optimize surface coverage by tuning the ratio of Fmoc-amino acid to SWNT (e.g., 6.02 mol/g) for biocompatible coatings .

Advanced: What analytical techniques confirm structural integrity and regioselectivity?

Methodological Answer:

  • X-Ray Crystallography : Resolve crystal structures to verify stereochemistry and fluorine substitution patterns (e.g., 3,5-difluoro vs. 2,4-difluoro isomers) .
  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to confirm fluorine positions and 1H^{1}\text{H}-NMR to assess Fmoc group integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C25_{25}H21_{21}F2_2NO4_4) with <2 ppm mass error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.